molecular formula C21H16N4O2S2 B3443379 10-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine

10-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine

Cat. No.: B3443379
M. Wt: 420.5 g/mol
InChI Key: MRSCMOKLJBTLEY-UHFFFAOYSA-N
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Description

10-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine is a complex organic compound that combines the structural features of phenothiazine and triazole derivatives. Phenothiazines are known for their diverse pharmacological activities, including antipsychotic and antiemetic properties, while triazoles are often associated with antifungal and antimicrobial activities. The fusion of these two moieties in a single molecule suggests potential for a wide range of biological activities and applications.

Properties

IUPAC Name

2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenothiazin-10-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O2S2/c1-24-20(16-9-6-12-27-16)22-23-21(24)28-13-19(26)25-14-7-2-4-10-17(14)29-18-11-5-3-8-15(18)25/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSCMOKLJBTLEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and a carbonyl compound, such as an aldehyde or ketone, under acidic or basic conditions.

    Thioacetylation: The triazole derivative is then reacted with a thioacetylating agent, such as thioacetic acid or its derivatives, to introduce the thioacetyl group.

    Coupling with Phenothiazine: The final step involves coupling the thioacetylated triazole with phenothiazine. This can be achieved through nucleophilic substitution reactions, often facilitated by a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the phenothiazine moiety, potentially altering the electronic properties and biological activity of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents (e.g., alkyl halides) are used under basic or acidic conditions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Reduced Phenothiazine Derivatives: From reduction reactions.

    Substituted Phenothiazines: From substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit antimicrobial, antifungal, or antiviral activities due to the presence of the triazole ring. It can be used in studies exploring new antimicrobial agents or in the development of new drugs.

Medicine

In medicine, the phenothiazine moiety suggests potential applications as an antipsychotic or antiemetic agent. Research may focus on its efficacy and safety in treating psychiatric disorders or preventing nausea and vomiting.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given the known applications of phenothiazine derivatives in these fields.

Mechanism of Action

The mechanism of action of 10-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine likely involves multiple pathways:

    Molecular Targets: The compound may interact with various enzymes or receptors, particularly those involved in neurotransmission (for phenothiazine) and microbial cell wall synthesis (for triazole).

    Pathways: It may inhibit the synthesis of ergosterol in fungi, similar to other triazole compounds, or block dopamine receptors in the brain, akin to other phenothiazines.

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine Derivatives: Chlorpromazine, promethazine.

    Triazole Derivatives: Fluconazole, itraconazole.

Uniqueness

The uniqueness of 10-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine lies in its combined structural features, which may confer a broader spectrum of biological activities compared to its individual components. This dual functionality makes it a promising candidate for further research and development in various fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine
Reactant of Route 2
Reactant of Route 2
10-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine

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